molecular formula C18H17F3N4O3S B4628181 METHYL 2-({2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE

METHYL 2-({2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B4628181
M. Wt: 426.4 g/mol
InChI Key: IEWHXKUIHHTGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-({2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core, a trifluoromethyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, introduction of the trifluoromethyl group, and coupling with the thiophene ring. Reaction conditions often involve the use of strong bases, transition metal catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

METHYL 2-({2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 2-({2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrazolo[3,4-b]pyridine core can interact with nucleic acids or proteins. These interactions can modulate biological processes such as cell signaling, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-({2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE: shares structural similarities with other pyrazolo[3,4-b]pyridine derivatives and thiophene-containing compounds.

    Trifluoromethylated Pyrazoles: Compounds with similar trifluoromethyl groups and pyrazole cores.

    Thiophene Derivatives: Compounds containing thiophene rings with various substituents.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural motifs, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrazolo[3,4-b]pyridine core provides a versatile scaffold for further functionalization.

Properties

IUPAC Name

methyl 2-[[2-[3,6-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetyl]amino]-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O3S/c1-8-5-12(18(19,20)21)14-10(3)24-25(15(14)22-8)7-13(26)23-16-11(17(27)28-4)6-9(2)29-16/h5-6H,7H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWHXKUIHHTGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)CC(=O)NC3=C(C=C(S3)C)C(=O)OC)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-({2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-({2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 3
METHYL 2-({2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-({2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-({2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-({2-[3,6-DIMETHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE

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